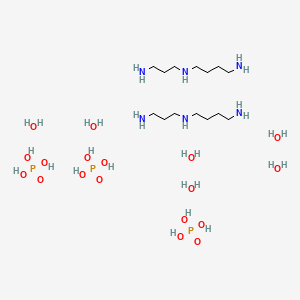
Methyl 2-bromo-6-methoxynicotinate
Overview
Description
“Methyl 2-bromo-6-methoxynicotinate” is a chemical compound with the CAS Number: 1009735-23-2 . It has a molecular weight of 246.06 and is typically stored in an inert atmosphere at 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “Methyl 2-bromo-6-methoxynicotinate” involves sequential microwave-induced regioselective 6-methoxylation, esterification, followed by microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions .Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-6-methoxynicotinate” is represented by the linear formula: C8H8BrNO3 . The compound has a molecular weight of 246.06 .Physical And Chemical Properties Analysis
“Methyl 2-bromo-6-methoxynicotinate” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-bromo-6-methoxynicotinate is utilized in the synthesis of various chemical compounds. For example, it serves as a building block for the preparation of fused 2-pyridones, an important class of organic compounds. The synthesis process often involves sequential steps like microwave-induced regioselective methoxylation, esterification, reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions, leading to improved regioselectivity and purity profile of the reaction products (Jeges et al., 2011).
The compound is also an important intermediate in the synthesis of non-steroidal anti-inflammatory agents like nabumetone and naproxen. Various methods exist for its synthesis, highlighting the versatility and significance of methyl 2-bromo-6-methoxynicotinate in medicinal chemistry (Xu & He, 2010).
Photoreactivity and Potential Applications
- Methyl 2-bromo-6-methoxynicotinate shows interesting photochemical reactions. Studies have found that irradiation of benzene solutions of related compounds results in the formation of cage-type photodimers. This property can be explored further for potential applications in photochemistry and materials science (Sakamoto et al., 2002).
Antiviral and Antibacterial Applications
- Derivatives of methyl 2-bromo-6-methoxynicotinate have shown potential in antiviral and antibacterial applications. For instance, some compounds synthesized using this molecule have demonstrated inhibitory activity against various viruses, including retroviruses, highlighting its potential in the development of new antiviral agents (Hocková et al., 2003). Additionally, compounds isolated from marine algae, structurally related to methyl 2-bromo-6-methoxynicotinate, have shown significant antibacterial properties, indicating the potential for developing new antibiotics (Xu et al., 2003).
Safety and Hazards
“Methyl 2-bromo-6-methoxynicotinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling the compound .
properties
IUPAC Name |
methyl 2-bromo-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEYDTHXMHRDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856954 | |
| Record name | Methyl 2-bromo-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-6-methoxynicotinate | |
CAS RN |
1009735-23-2 | |
| Record name | Methyl 2-bromo-6-methoxy-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009735-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromo-6-methoxynicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1469586.png)

![9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole](/img/structure/B1469589.png)








![3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B1469606.png)

